N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-chloro-4-methoxybenzamide
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Overview
Description
N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-chloro-4-methoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-chloro-4-methoxybenzamide typically involves the reaction of 2-aminobenzoxazole with appropriate benzoyl isothiocyanate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of advanced catalytic systems and optimized reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of nanocatalysts can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-chloro-4-methoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-chloro-4-methoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-chloro-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide
- N-{[5-(1,3-Benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3,4,5-trimethoxybenzamide
Uniqueness
N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-chloro-4-methoxybenzamide is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-[[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-3-chloro-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3S/c1-13-7-8-15(22-25-17-5-3-4-6-20(17)30-22)12-18(13)26-23(31)27-21(28)14-9-10-19(29-2)16(24)11-14/h3-12H,1-2H3,(H2,26,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYPMOPNDROYBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=S)NC(=O)C4=CC(=C(C=C4)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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